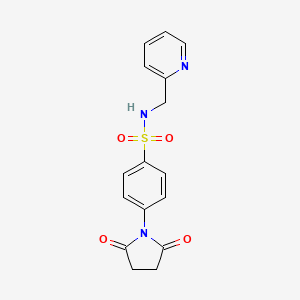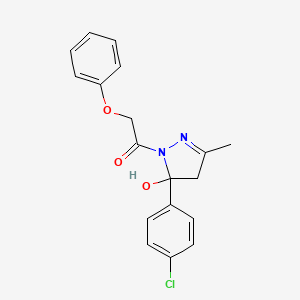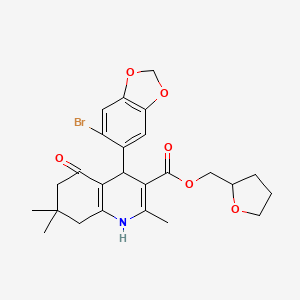![molecular formula C15H12BrN3O2 B4920435 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone]](/img/structure/B4920435.png)
5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a hydrazone derivative of 5-bromo-1H-indole-2,3-dione, which is a well-known indole derivative. This compound has a unique structure that makes it an attractive target for synthesis and research.
Wirkmechanismus
The mechanism of action of 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] is not fully understood, but it is believed to involve the interaction of the compound with specific biomolecules. The hydrazone moiety of the compound is thought to play a crucial role in its binding to proteins and other biomolecules. The unique structure of this compound allows it to interact with specific regions of the target molecule, leading to changes in its activity or function.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] exhibits significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of specific enzymes. Additionally, this compound has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and other damaging factors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] in lab experiments include its unique structure, strong fluorescence properties, and potential as a drug target. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments involving this compound.
Zukünftige Richtungen
There are several future directions for research involving 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone]. One area of interest is the development of new fluorescent probes based on this compound. Researchers are also investigating the potential of this compound as a drug target for various diseases, including cancer and neurodegenerative disorders. Additionally, there is ongoing research on the mechanism of action of this compound and its interactions with specific biomolecules. Overall, 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] is a promising compound with significant potential for various scientific research applications.
Synthesemethoden
The synthesis of 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] involves the reaction of 5-bromo-1H-indole-2,3-dione with 2-methoxyphenylhydrazine in the presence of a suitable catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which is then isolated and purified to obtain the final product. The synthesis of this compound has been reported in several scientific publications, and it is considered a straightforward and efficient method.
Wissenschaftliche Forschungsanwendungen
The unique structure of 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] makes it a promising candidate for various scientific research applications. One of the main areas of interest is its potential as a fluorescent probe for detecting biological molecules. Studies have shown that this compound exhibits strong fluorescence properties, which can be utilized for the detection of proteins, DNA, and other biomolecules. Additionally, this compound has been investigated for its potential as a drug target for various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-bromo-3-[(2-methoxyphenyl)diazenyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-21-13-5-3-2-4-12(13)18-19-14-10-8-9(16)6-7-11(10)17-15(14)20/h2-8,17,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQLNFJGGZNOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4920352.png)


![N-[2-(diethylamino)ethyl]-2-phenoxyacetamide hydrochloride](/img/structure/B4920382.png)
![2-(4-chlorophenyl)-4-[2-(2-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4920383.png)
![5-[(sec-butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920391.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4920393.png)

![N-[2-(dimethylamino)ethyl]-3-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4920404.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4920411.png)


![2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4920432.png)
![methyl 2-{[(2-bromophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4920448.png)
